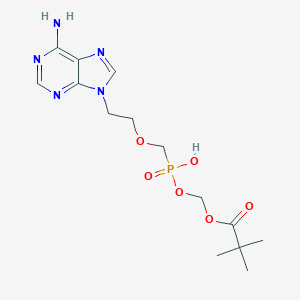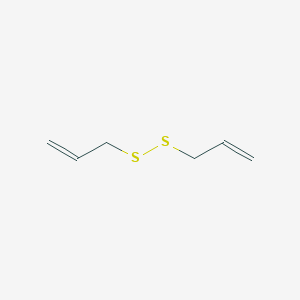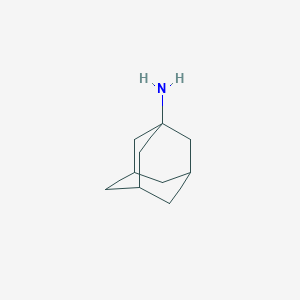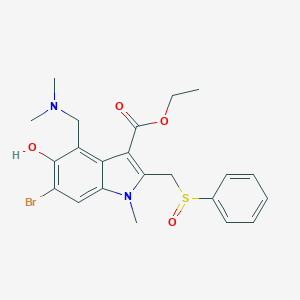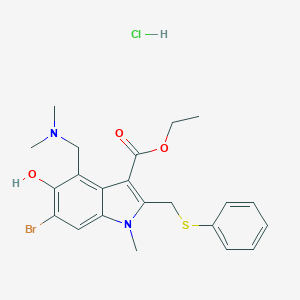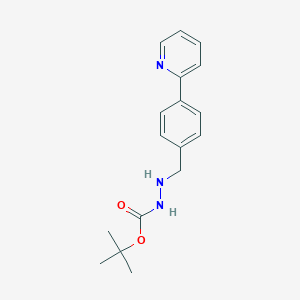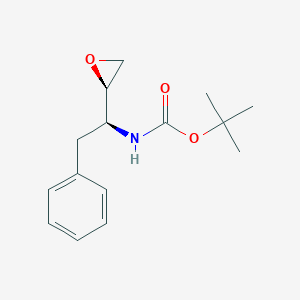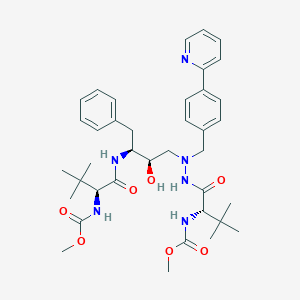
2,4-Dichlorobenzoyl Cyanide
Übersicht
Beschreibung
2,4-Dichlorobenzoyl Cyanide is a chemical compound that can be used in the preparation of benzoylcyclohexanedione pesticides . It is also an impurity in the synthesis of Lamotrigine .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzoyl Cyanide involves several steps. It is the key starting material for the synthesis of lamotrigine . The 2,3-dichlorobenzoyl cyanide has five regio isomers .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorobenzoyl Cyanide is C8H3Cl2NO . Its average mass is 200.021 Da and its monoisotopic mass is 198.959167 Da .Wissenschaftliche Forschungsanwendungen
Application 1: Use in Silicone Rubber Manufacturing
- Summary of the Application : DCBP is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its role is crucial in the formation of silicone rubber, a versatile material with applications ranging from kitchen utensils to medical devices.
- Results or Outcomes : While the specific outcomes of this application are not detailed in the source, it is noted that the reactivity or incompatibility of DCBP may negatively affect safety requirements and concerns during chemical reactions .
Application 2: Use in Anticonvulsant Drug Manufacturing
- Summary of the Application : 2,4-Dichlorobenzoyl Cyanide is an impurity of Lamotrigine, an anticonvulsant drug used in the treatment of bipolar disorder and depression . It’s crucial to monitor and control such impurities to ensure the safety and efficacy of the drug.
- Results or Outcomes : While the specific outcomes of this application are not detailed in the source, it’s understood that controlling impurities like 2,4-Dichlorobenzoyl Cyanide is vital for the safe and effective use of Lamotrigine .
Application 3: Use in the Synthesis of Benzoxazoles
- Summary of the Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It’s been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application or Experimental Procedures : The synthesis of benzoxazole derivatives involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Results or Outcomes : The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Application 4: Use in Thermal Analysis
- Summary of the Application : 2,4-Dichlorobenzoyl Cyanide, also known as Di(2,4-dichlorobenzoyl) peroxide (DCBP), has been studied for its thermal decomposition behavior . This is important for understanding its reactivity and potential safety concerns during chemical reactions.
- Methods of Application or Experimental Procedures : The study involved the use of differential scanning calorimetry and simulations to analyze the thermokinetics of DCBP, such as the peak temperature, heat of decomposition, and apparent activation energy .
- Results or Outcomes : The study provided a deeper understanding of the behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Application 5: Use in the Synthesis of Lamotrigine
- Summary of the Application : 2,3-Dichlorobenzoyl cyanide is a key intermediate in the synthesis of Lamotrigine , an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder .
- Methods of Application or Experimental Procedures : The process for the preparation of Lamotrigine comprises cyano-de-halogenation of 2,3-dichloro benzoyl chloride with a metal cyanide and a phase transfer catalyst .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it’s understood that the synthesis of Lamotrigine is a crucial process in the production of this important pharmaceutical compound .
Safety And Hazards
2,4-Dichlorobenzoyl Cyanide is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Eigenschaften
IUPAC Name |
2,4-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCNUBDKYFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431458 | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzoyl Cyanide | |
CAS RN |
35022-43-6 | |
| Record name | 2,4-Dichlorobenzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

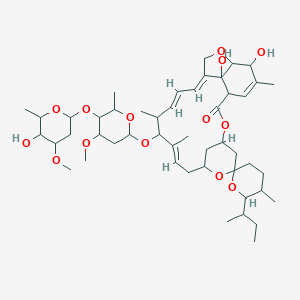
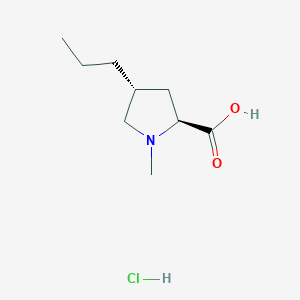
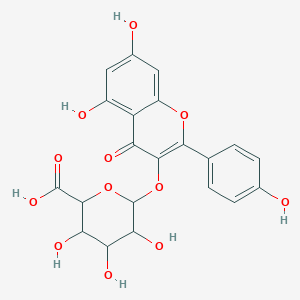
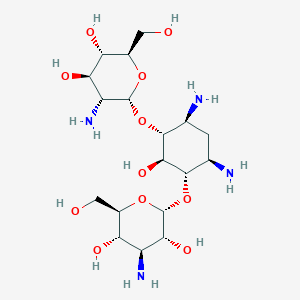
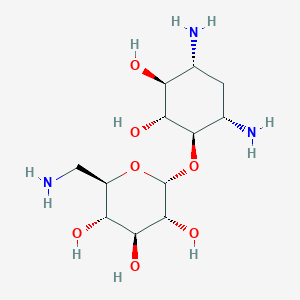
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)
